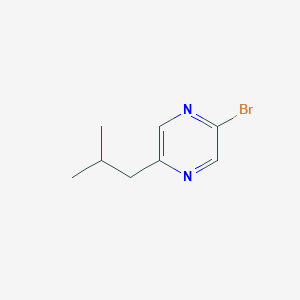

2-Bromo-5-isobutylpyrazine

Description

2-Bromo-5-isobutylpyrazine is a brominated pyrazine derivative characterized by a bromine atom at the 2-position and an isobutyl group (-CH₂CH(CH₃)₂) at the 5-position of the pyrazine ring. This compound is of significant interest in pharmaceutical and agrochemical research due to the pyrazine core's versatility in heterocyclic chemistry.

Properties

Molecular Formula |

C8H11BrN2 |

|---|---|

Molecular Weight |

215.09 g/mol |

IUPAC Name |

2-bromo-5-(2-methylpropyl)pyrazine |

InChI |

InChI=1S/C8H11BrN2/c1-6(2)3-7-4-11-8(9)5-10-7/h4-6H,3H2,1-2H3 |

InChI Key |

OPOPIAHMFYIGRW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CN=C(C=N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-isobutylpyrazine typically involves the bromination of 5-isobutylpyrazine. One common method is the reaction of 5-isobutylpyrazine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the pyrazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-isobutylpyrazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid.

Major Products:

Aminopyrazines: Formed from nucleophilic substitution reactions.

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2-Bromo-5-isobutylpyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-isobutylpyrazine depends on its specific application. In biological systems, pyrazine derivatives can interact with various molecular targets, including enzymes and receptors. The bromine atom in this compound can enhance its reactivity and binding affinity to these targets, potentially leading to biological effects such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Bromo-5-isobutylpyrazine with structurally related bromopyrazines and pyrazine derivatives, highlighting key differences in substituents, physicochemical properties, and reactivity.

Structural and Electronic Effects

- Substituent Bulk: The isobutyl group in this compound introduces steric hindrance, reducing reaction rates in sterically demanding transformations compared to smaller substituents (e.g., methoxy or amino groups) .

- Electron-Donating vs. Withdrawing Groups: Amino (NH₂) and methoxy (OCH₃) groups activate the pyrazine ring toward electrophilic substitution, whereas bromine (Br) and trifluoromethylsulfanyl (SCF₃) groups deactivate it. The isobutyl group, being weakly electron-donating, offers a balance between reactivity and stability .

Physicochemical Properties

- Solubility: Amino and hydrazine derivatives (e.g., 2-Amino-5-bromopyrazine) exhibit higher water solubility due to hydrogen bonding, while isobutyl and pyridinylmethoxy analogs favor organic solvents .

- Melting Points : Bromine and aromatic substituents (e.g., pyridinylmethoxy) increase melting points compared to alkyl-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.